1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol
Description
Properties
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10-8-11(2)14(13-10)9-12(15)6-4-3-5-7-12/h8,15H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMBNEPIUAUAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2(CCCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
Molecular Characteristics
The compound features a cyclohexanol backbone with a 3,5-dimethylpyrazole moiety linked via a methylene bridge. The presence of hydroxyl and pyrazole groups necessitates careful control of reaction conditions to avoid undesired side reactions such as oxidation or ring-opening.
General Synthetic Pathways
Synthetic routes are broadly classified into:
- Direct alkylation of 3,5-dimethylpyrazole with cyclohexanol derivatives.
- Cyclization of pre-functionalized intermediates.
- Post-functionalization of pyrazole precursors.
Detailed Preparation Methods
Alkylation of Cyclohexanol with 3,5-Dimethylpyrazole
This method involves the reaction of 3,5-dimethylpyrazole with a cyclohexanol derivative bearing a leaving group (e.g., bromide or tosylate).
Example Protocol (Adapted from EP3239145B1):
- Substrate Preparation : Cyclohexanol is converted to its corresponding bromide using hydrobromic acid (HBr) in the presence of sulfuric acid.
- Alkylation : The cyclohexyl bromide reacts with 3,5-dimethylpyrazole in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours.
- Workup : The crude product is purified via recrystallization from ethanol/water mixtures.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Solvent | Dimethylformamide | |
| Temperature | 80°C |
Cyclization of Bifunctional Intermediates
A two-step approach involving the formation of a methylene-linked intermediate followed by cyclization:
- Intermediate Synthesis :
- Cyclization :
Reaction Conditions :
$$
\text{Mannich Base} + \text{Base} \xrightarrow{\Delta} \text{Target Compound} + \text{H}_2\text{O}
$$
Optimization Notes :
Catalytic Hydrogenation of Pyrazole Ketones
A less common but high-yield method involves the reduction of a ketone precursor:
- Ketone Synthesis :
- 3,5-Dimethylpyrazole is condensed with cyclohexanone derivatives to form a ketone intermediate.
- Reduction :
Performance Metrics :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–89% | |
| Catalyst Loading | 5 wt% Pd/C | |
| Pressure | 3 bar |
Purification and Characterization
Recrystallization Techniques
Challenges and Optimization
Side Reactions
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Direct Alkylation | 68–72 | 95–98 | Low |
| Cyclization | 75–80 | 90–95 | Moderate |
| Catalytic Reduction | 85–89 | 98–99 | High |
Trade-offs :
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexane derivative.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The compound may also interact with biological membranes, altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Structural Motifs and Functional Groups
The compound shares a pyrazole core with analogs such as 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from Molecules (2012)) . Key differences include:
- Substituents on Pyrazole: The target compound features 3,5-dimethyl groups, whereas 7a and 7b incorporate hydroxy and amino groups.
- Bridging Group: A methylene (-CH₂-) bridge links the pyrazole to cyclohexanol in the target compound, while 7a and 7b use a methanone (-C=O) bridge to connect pyrazole to thiophene derivatives.
- Secondary Heterocycle: The target compound’s cyclohexanol provides a hydroxyl group for hydrogen bonding, contrasting with 7a/7b’s thiophene rings bearing cyano, amino, or ester functionalities.
Table 1: Structural Comparison
Biological Activity
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, structural characteristics, and various biological activities such as antimicrobial, antifungal, and anti-inflammatory effects.
Chemical Structure and Synthesis
The chemical formula for this compound is . The synthesis typically involves the reaction of 3,5-dimethylpyrazole with cyclohexanone derivatives under controlled conditions. The structural analysis reveals that the compound features a cyclohexyl ring and a pyrazole moiety, which are linked through a methylene bridge.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 291.42 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Dihedral Angle | 88.16° |
| Density | 1.272 mg/m³ |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against a range of bacterial strains and found that certain derivatives demonstrated potent inhibitory effects on bacterial growth.
Antifungal Activity
In vitro studies have shown that some synthesized pyrazole carboxamides exhibit notable antifungal activity. For instance, compounds similar to this compound were tested against phytopathogenic fungi such as Fusarium solani and Botrytis cinerea. The results indicated effective inhibition of fungal growth, suggesting potential applications in agricultural settings .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been explored. One study highlighted that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages. This activity suggests that these compounds may serve as potential therapeutic agents for inflammatory diseases .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .
Evaluation of Antifungal Properties
In another case study focusing on antifungal activity, researchers synthesized a series of pyrazole derivatives and assessed their efficacy against several fungal strains. The findings revealed that certain derivatives had an MIC below 50 µg/mL against Cytospora sp. and Colletotrichum gloeosporioides, indicating strong antifungal potential .
Q & A
Q. What synthetic strategies are commonly employed to prepare 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol?
The compound is typically synthesized via alkylation of cyclohexanol derivatives using 3,5-dimethylpyrazole-containing reagents. For example, coupling cyclohexanol with a pyrazole-methyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Reaction optimization may involve controlling steric hindrance from the pyrazole’s methyl groups and ensuring regioselectivity during substitution .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR can identify the cyclohexanol hydroxyl proton (δ ~2.5 ppm) and the pyrazole ring’s methyl groups (δ ~2.3 ppm).
- X-ray crystallography : Resolves spatial arrangement, as demonstrated in related pyrazole derivatives (e.g., bond angles and torsion angles in the cyclohexanol-pyrazole linkage) .
- Mass spectrometry : High-resolution MS validates the molecular formula (C₁₃H₂₀N₂O) .
Q. What are the key challenges in purifying this compound?
Due to the compound’s hydrophobicity and potential for forming hydrogen bonds, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often required. Recrystallization from ethanol/water mixtures may improve purity, though solubility limitations necessitate careful solvent selection .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
By-products often arise from incomplete alkylation or oxidation of the cyclohexanol moiety. Key optimizations include:
- Temperature control : Maintaining temperatures below 80°C to prevent cyclohexanol dehydration.
- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Inert atmosphere : Preventing oxidation by conducting reactions under nitrogen .
Q. What analytical methods are suitable for resolving contradictory spectral data (e.g., NMR splitting patterns)?
Discrepancies in NMR data may arise from conformational flexibility in the cyclohexanol ring or dynamic effects. Solutions include:
- Variable-temperature NMR : To observe coalescence of split signals.
- DFT calculations : Comparing experimental chemical shifts with computational models to identify dominant conformers .
- 2D NMR (COSY, NOESY) : Mapping through-space interactions to confirm substituent positions .
Q. How can the bioactivity of this compound be evaluated in antimicrobial studies?
Methodologies include:
Q. What strategies are recommended for analyzing oxidative stress modulation by this compound?
Advanced protocols involve:
- Total Antioxidant Capacity (TAC) : Measuring ROS scavenging via ABTS or DPPH assays.
- Total Oxidative Stress (TOS) : Quantifying lipid peroxidation (e.g., malondialdehyde levels) in cell cultures.
- Gene expression profiling : Using qPCR to assess antioxidant enzymes (e.g., SOD, catalase) .
Data Interpretation & Experimental Design
Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?
Variability may stem from differences in membrane permeability or metabolic activity. Solutions include:
Q. What computational tools can predict the compound’s reactivity in novel reactions?
Retrosynthetic analysis tools like Pistachio or Reaxys can propose pathways based on analogous pyrazole derivatives. For example, predicting nucleophilic substitution sites or hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
